molecular formula C4H3NO2 B100875 2-Cyanoacrylic acid CAS No. 15802-18-3

2-Cyanoacrylic acid

Cat. No.: B100875
CAS No.: 15802-18-3
M. Wt: 97.07 g/mol
InChI Key: IJVRPNIWWODHHA-UHFFFAOYSA-N
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Description

2-Cyanoacrylic acid is an organic compound characterized by the presence of a cyano group and an acrylic acid moiety. It is a derivative of cyanoacrylate, which is widely known for its use in fast-acting adhesives. The compound is notable for its rapid polymerization in the presence of moisture, forming strong adhesive bonds. This property makes it valuable in various industrial and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanoacrylic acid typically involves the esterification of cyanoacetic acid with 2-hydroxy-methyl acrylonitrile. This reaction is followed by the formation of an iminium salt, which reacts with the esterification product to yield the desired cyanoacrylate . The reaction conditions often require careful control of temperature and pH to prevent unwanted polymerization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps to purify the product and ensure its stability. Solvents such as toluene are often used as reaction media to prevent anionic polymerization .

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Water or Hydroxide Ions: Initiate polymerization.

    Alcohols: Used in esterification reactions.

    Catalysts: Such as acids or bases to facilitate esterification.

Major Products:

    Polymers: Formed through polymerization.

    Esters: Resulting from esterification reactions.

Mechanism of Action

The primary mechanism of action of 2-cyanoacrylic acid involves its rapid polymerization upon exposure to moisture. The cyano and ester groups in the molecule facilitate the polarization of the double bond, leading to anionic polymerization. This results in the formation of strong adhesive bonds between surfaces . The molecular targets include hydroxide ions and other nucleophiles that initiate the polymerization process .

Comparison with Similar Compounds

  • Methyl 2-cyanoacrylate
  • Ethyl 2-cyanoacrylate
  • Butyl 2-cyanoacrylate
  • Octyl 2-cyanoacrylate

Comparison: 2-Cyanoacrylic acid is unique due to its ability to form strong adhesive bonds rapidly in the presence of moisture. Compared to its esters, such as methyl and ethyl 2-cyanoacrylate, it offers higher reactivity and stronger bonding capabilities . Its versatility in bonding both organic and inorganic materials makes it a preferred choice in various applications .

Properties

IUPAC Name

2-cyanoprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2/c1-3(2-5)4(6)7/h1H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVRPNIWWODHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75268-90-5
Record name Poly(2-cyanoacrylic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75268-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10166348
Record name Cyanoacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15802-18-3
Record name Cyanoacrylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15802-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanoacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanoacrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-cyano
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANOACRYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V1MN6GB8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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